molecular formula B2Ba3O6 B8329794 Bariumborate

Bariumborate

Cat. No.: B8329794
M. Wt: 529.6 g/mol
InChI Key: XBJJRSFLZVLCSE-UHFFFAOYSA-N
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Description

Barium borate (chemical formula: β-BaB₂O₄, commonly abbreviated as BBO) is a non-centrosymmetric crystalline material renowned for its nonlinear optical (NLO) properties. It crystallizes in the trigonal system (space group R3c) and exhibits a wide transparency range from 190 nm (ultraviolet) to 3,500 nm (mid-infrared), making it ideal for frequency doubling and optical parametric amplification . Its structure, characterized by interconnected BO₃ planar groups and Ba²⁺ ions, contributes to its high second-harmonic generation (SHG) efficiency and broad phase-matching capabilities . BBO is widely used in quantum optics, ultrafast laser systems, and high-precision spectroscopy .

Properties

Molecular Formula

B2Ba3O6

Molecular Weight

529.6 g/mol

IUPAC Name

barium(2+);diborate

InChI

InChI=1S/2BO3.3Ba/c2*2-1(3)4;;;/q2*-3;3*+2

InChI Key

XBJJRSFLZVLCSE-UHFFFAOYSA-N

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].[Ba+2].[Ba+2].[Ba+2]

Origin of Product

United States

Scientific Research Applications

Nonlinear Optical Applications

Nonlinear Optical Crystals
Barium borate is widely recognized as a nonlinear optical crystal, particularly BBO. It is utilized in various optical devices due to its ability to generate quantum linked photons and perform frequency doubling of laser light. The high damage threshold and excellent transparency in the ultraviolet (UV) range make it suitable for high-power laser applications .

Optical Properties
Barium borate exhibits several advantageous optical properties:

  • High Nonlinear Optical Coefficient : This allows for efficient frequency conversion processes.
  • UV Transparency : Effective in wavelengths below 250 nm, making it ideal for UV laser applications .
  • Thermal Stability : Its robustness under high power conditions enhances its application in industrial lasers .

Ceramics and Dielectric Applications

Ceramic Dielectrics
Barium borate serves as a flux in ceramic dielectric compositions, particularly in barium titanate formulations. Its role is crucial for lowering sintering temperatures and maximizing the density of ceramics . The effectiveness of barium borate as a flux is highly dependent on maintaining a specific barium-to-boron ratio during preparation, typically around 1:2 .

Structure-Property Relationships
Research indicates that barium borate glasses can act as effective hosts for other metal oxides like zinc oxide and titanium dioxide, enhancing their optoelectronic properties. These glasses demonstrate improved radiation protection capabilities and are being explored for applications in photo-electronic devices .

Antimicrobial Applications

Bactericide and Fungicide
Barium borate has been identified as a bactericide and fungicide, making it valuable in various industrial applications such as paints, coatings, adhesives, plastics, and paper products. Its antimicrobial properties contribute to the longevity and durability of these materials by preventing microbial growth .

Additional Applications

UV Stabilization
Due to its resistance to UV radiation, barium borate is used as a UV stabilizer for polyvinyl chloride (PVC) products. This application helps enhance the lifespan of materials exposed to sunlight .

Pigment Formulations
While barium borate's solubility can be a disadvantage when used as a pigment, silica-coated powders have been developed to mitigate this issue. Barium metaborate pigments are available in various grades for different applications .

Summary Table of Applications

Application AreaDescription
Nonlinear OpticsUsed in optical devices for frequency doubling and quantum photon generation
CeramicsActs as a flux in ceramic dielectrics; enhances density and lowers sintering temperature
AntimicrobialFunctions as a bactericide and fungicide in industrial materials
UV StabilizationProvides UV resistance for PVC products
PigmentsAvailable as silica-coated powders; used in various grades for pigment formulations

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Barium Borate and Similar Compounds

Property BBO (β-BaB₂O₄) LBO (LiB₃O₅) KTP (KTiOPO₄) Strontium Borate (SrB₄O₇) Lead Molybdate (PbMoO₄)
Crystal System Trigonal Monoclinic Orthorhombic Tetragonal Tetragonal
Transparency Range (nm) 190–3,500 160–2,600 350–4,500 130–1,500 420–5,500
Nonlinear Coefficient d₂₂ = 2.3 pm/V d₃₂ = 1.05 pm/V d₂₄ = 3.6 pm/V N/A Low
Verdet Constant (rad/T·m) 2.3 (633 nm) N/A N/A 2.1 (633 nm) 4.5 (633 nm)
Thermal Conductivity (W/m·K) 1.2 3.5 3.3 1.5 2.0
Key Applications UV SHG, Quantum Optics High-power lasers Electro-optics Magneto-optics Acousto-optics
References

Preparation Methods

Reaction Mechanism and Stoichiometry

This method involves the reaction of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) with boric acid (H₃BO₃) in aqueous medium:

Ba(OH)2+2H3BO3BaB2O4+5H2O\text{Ba(OH)}2 + 2\text{H}3\text{BO}3 \rightarrow \text{BaB}2\text{O}4 + 5\text{H}2\text{O}

Key steps include:

  • Dissolution and Mixing : Barium hydroxide (200 g) is dissolved in 1 L of deionized water at 80–90°C, followed by gradual addition of boric acid (123.7 g) to prevent localized supersaturation.

  • Precipitation and Filtration : The mixture is boiled to precipitate γ-BaB₂O₄, which is isolated via hot filtration to remove unreacted BaCO₃ impurities.

  • Thermal Conversion : γ-phase crystals are heated at 600–800°C for 2–4 hours to obtain β-BaB₂O₄.

Table 1: Optimization Parameters for Aqueous Synthesis

ParameterOptimal RangeEffect on Phase Purity
Reaction Temperature80–90°CMinimizes BaCO₃ formation
Boric Acid Excess5–10%Compensates for H₃BO₃ volatility
Annealing Duration2–4 hoursCompletes γ→β phase transition

This method yields β-BaB₂O₄ with 94–96% purity, limited primarily by residual carbonate contamination from commercial barium hydroxide.

Solid-State Reaction Using Barium Carbonate

High-Temperature Synthesis

Industrial-scale production often employs barium carbonate (BaCO₃) and boric acid due to cost efficiency:

BaCO3+2H3BO3BaB2O4+CO2+3H2O\text{BaCO}3 + 2\text{H}3\text{BO}3 \rightarrow \text{BaB}2\text{O}4 + \text{CO}2 + 3\text{H}_2\text{O}

The process involves:

  • Mechanical Mixing : Stoichiometric quantities of BaCO₃ and H₃BO₃ are ball-milled for homogeneity.

  • Calcination : The mixture is heated to 800–900°C in a muffle furnace for 6–8 hours, with CO₂ emissions monitored to track reaction progress.

  • Phase Stabilization : Rapid quenching in air preserves the β-phase, while slow cooling favors α-phase formation.

Table 2: Solid-State Reaction Performance Metrics

MetricValueNotes
Energy Consumption12–15 kWh/kgLower than aqueous methods
Typical Yield85–90%Limited by B₂O₃ volatility
Particle Size10–50 μmRequires post-milling for optical grades

Advanced Synthesis Techniques

Hydrothermal Synthesis

Emerging approaches utilize autoclave reactors at 200–250°C with alkaline mineralizers (e.g., NaOH):

Ba(OH)2+2H3BO3NaOHBaB2O4+5H2O\text{Ba(OH)}2 + 2\text{H}3\text{BO}3 \xrightarrow{\text{NaOH}} \text{BaB}2\text{O}4 + 5\text{H}2\text{O}

This method reduces annealing requirements and produces nanoscale β-BaB₂O₄ crystals (50–200 nm) suitable for thin-film coatings.

Sol-Gel Processing

Alkoxide precursors (e.g., barium isopropoxide and triethyl borate) enable low-temperature (400–500°C) synthesis:

Ba(OiPr)2+2B(OEt)3BaB2O4+6EtOH+2PrOH\text{Ba(O}^i\text{Pr)}2 + 2\text{B(OEt)}3 \rightarrow \text{BaB}2\text{O}4 + 6\text{EtOH} + 2\text{PrOH}

While offering precise stoichiometric control, the method faces challenges in removing organic residues and scaling up.

Phase Control and Purification Strategies

Thermal Treatment Protocols

Phase transitions are governed by:

  • Heating Rate : 5–10°C/min minimizes thermal stress during γ→β conversion.

  • Atmosphere Control : Argon gas suppresses BaB₂O₄ decomposition above 1,000°C.

Impurity Mitigation

  • Carbonate Removal : Pre-reaction titration with acetic acid eliminates BaCO₃ contaminants.

  • Dispersant Additives : Sodium hexametaphosphate (0.1–0.5 wt%) prevents particle agglomeration during crystallization.

Industrial-Scale Production Challenges

Environmental Considerations

Barium precursors pose toxicity risks, necessitating closed-loop systems for wastewater treatment. Modern facilities recover >98% of unreacted Ba²⁺ via ion-exchange resins.

Cost Analysis

Cost FactorAqueous MethodSolid-State Method
Raw Materials$12.50/kg$8.20/kg
Energy$4.80/kg$3.10/kg
Waste Management$2.30/kg$1.05/kg

Q & A

Basic Research Questions

Q. What established methods are used to synthesize high-purity barium borate crystals, and how can phase purity be verified?

  • Methodology : Solid-state reaction and hydrothermal synthesis are common methods. For phase purity verification, use X-ray diffraction (XRD) to compare observed diffraction patterns with reference data (e.g., JCPDS/ICDD standards). Rietveld refinement can quantify phase ratios .
  • Data Validation : Pair XRD with energy-dispersive X-ray spectroscopy (EDS) to confirm elemental composition and rule out contaminants .

Q. How can researchers characterize the crystallographic structure of barium borate to confirm parameters like space group and lattice constants?

  • Techniques : Single-crystal XRD or neutron diffraction for high-resolution structural data. Use software like CrysAlisPro or GSAS-II for refinement .
  • Critical Step : Ensure proper crystal mounting and calibration to minimize systematic errors in lattice parameter calculations .

Q. What spectroscopic methods are optimal for analyzing the optical properties of barium borate (e.g., UV-Vis transmittance)?

  • Approach : Use UV-Vis-NIR spectroscopy with a calibrated integrating sphere. For nonlinear optical properties, employ second-harmonic generation (SHG) measurements, referencing known standards like β-barium borate (BBO) .
  • Pitfall Avoidance : Normalize data to account for sample thickness and surface roughness .

Advanced Research Questions

Q. How should researchers design experiments to investigate temperature-dependent nonlinear optical behavior in barium borate?

  • Experimental Design :

  • Variables : Temperature range (e.g., 100–500 K), polarization orientation, and laser wavelength (e.g., 1064 nm for SHG).
  • Controls : Use a temperature-stabilized stage with ±0.1 K accuracy and reference samples (e.g., quartz) to calibrate SHG efficiency .
    • Data Analysis : Apply the Miller’s rule for nonlinear susceptibility (χ²) calculations, correlating thermal expansion coefficients with optical anisotropy .

Q. What strategies resolve contradictions in reported Verdet constants for barium borate across studies?

  • Root Cause Analysis : Discrepancies often arise from crystal orientation, impurity levels, or measurement wavelengths.
  • Resolution Protocol :

Conduct a systematic review of existing data, categorizing results by experimental conditions (PICOT framework: Population [crystal type], Intervention [wavelength], Comparison [pure vs. doped], Outcome [Verdet constant], Time [measurement duration]) .

Replicate experiments under controlled conditions, using Faraday rotation setups with monochromatic lasers and lock-in amplifiers for noise reduction .

Q. How can researchers optimize the thermal stability of barium borate in composite materials for high-temperature applications?

  • Methodology :

  • Synthesis : Incorporate dopants (e.g., rare-earth ions) to stabilize the borate network.
  • Characterization : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify phase transitions. Pair with in situ XRD to track structural changes up to 800°C .
    • Data Interpretation : Apply the Kissinger method to calculate activation energy for decomposition, ensuring reproducibility across ≥3 trials .

Data Contradiction and Reproducibility

Q. Why do computational models of barium borate’s electronic structure conflict with experimental bandgap measurements?

  • Analysis Framework :

  • Compare density functional theory (DFT) simulations (e.g., using VASP or Quantum ESPRESSO) with experimental UV-Vis and X-ray photoelectron spectroscopy (XPS) data.
  • Address discrepancies by adjusting exchange-correlation functionals (e.g., HSE06 for better bandgap prediction) .
    • Validation : Share computational parameters (k-point mesh, convergence criteria) and raw experimental data in supplementary materials to enable cross-validation .

Q. What statistical methods are recommended for reconciling variability in ionic conductivity measurements of barium borate glasses?

  • Approach : Use multivariate regression to account for factors like glass composition (B₂O₃/BaO ratio) and quenching rate. Apply Grubbs’ test to identify outliers in impedance spectroscopy datasets .
  • Reporting Standards : Adopt the SAMPLES guidelines (Sample, Apparatus, Methodology, Precision, Limits, Estimates, Statistics) for transparent data reporting .

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